3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone

Lipophilicity Physicochemical property profiling Antibacterial SAR

3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone (IUPAC: 4-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-phenyl-1,3-thiazole; molecular formula C₂₂H₂₄N₂O₂S₂, MW 412.58 g/mol ) is a synthetic small molecule that embeds three functional modules within a single framework: a central 1,3-thiazole ring aryl-substituted at the 2‑position with phenyl and at the 4‑position via a meta‑phenylene linker, an arylsulfonamide bridge, and a 3,5‑dimethylpiperidine terminal group.

Molecular Formula C22H24N2O2S2
Molecular Weight 412.6 g/mol
Cat. No. B12198186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone
Molecular FormulaC22H24N2O2S2
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4)C
InChIInChI=1S/C22H24N2O2S2/c1-16-11-17(2)14-24(13-16)28(25,26)20-10-6-9-19(12-20)21-15-27-22(23-21)18-7-4-3-5-8-18/h3-10,12,15-17H,11,13-14H2,1-2H3
InChIKeyIYYXYVNPVRMPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone – Research-Grade Thiazole-Sulfonamide Scaffold for Procurement & Biological Screening


3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone (IUPAC: 4-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-phenyl-1,3-thiazole; molecular formula C₂₂H₂₄N₂O₂S₂, MW 412.58 g/mol [1]) is a synthetic small molecule that embeds three functional modules within a single framework: a central 1,3-thiazole ring aryl-substituted at the 2‑position with phenyl and at the 4‑position via a meta‑phenylene linker, an arylsulfonamide bridge, and a 3,5‑dimethylpiperidine terminal group .

3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone – Why Generic Piperidine-Sulfonamide Analogs Cannot Serve as Drop‑In Replacements in Target-Focused Studies


Close-in analogs such as 1-{[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine (C₂₀H₂₀N₂O₂S₂; MW 384.5 g/mol) lack the steric and electronic signature of the 3,5‑dimethyl substitution on the piperidine ring. Literature on phenyl‑thiazole‑sulfonamide PheRS inhibitors demonstrates that MIC values against S. aureus can shift from ≤2 µM to >32 µM with seemingly modest side‑chain modifications [1]. In the phenyl‑thiazole antibacterial series, replacing the piperidine‑sulfonyl motif with morpholine‑sulfonyl abolished high‑level activity against multidrug‑resistant S. aureus clinical isolates, underscoring that the combination of ring size, basicity, and methyl‑group orientation is not interchangeable across structurally similar building blocks [2]. Consequently, procurement of a generic “piperidine‑sulfonamide‑thiazole” scaffold without the precise 3,5‑dimethyl pattern risks undermining SAR continuity and assay reproducibility.

3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone – Product-Specific Quantitative Evidence for Comparator Selection


Piperidine‑Ring Substitution (3,5‑Dimethyl vs. Unsubstituted Piperidine) Drives Differential Hydrophobicity Relevant to Bacterial Membrane Penetration

The target compound incorporates a 3,5‑dimethylpiperidine moiety, which adds approximately two methylene‑equivalent units of hydrophobicity relative to the unsubstituted piperidine analog 1-{[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine (C₂₀H₂₀N₂O₂S₂, MW 384.5 g/mol ). While direct logP values for the target compound have not been experimentally reported, the ZINC15 database calculates a logP of 4.306 for this exact scaffold [1]. In the phenyl‑thiazole antibacterial series, the logP threshold for retained anti‑MRSA activity was identified as approximately 3.5–4.5, with values exceeding 5.0 associated with off‑target toxicity [2].

Lipophilicity Physicochemical property profiling Antibacterial SAR

Distal Phenyl‑Thiazole Substituent at the 2‑Position Enables Kinase‑Hinge Binding Not Achievable by 2‑Chlorophenyl or 2‑Methyl Analogs

The target compound contains a 2‑phenyl substituent on the thiazole ring, which mimics the distal aromatic ring of dabrafenib and related type‑II kinase inhibitors [1]. In a 2022 study of phenyl‑sulfonyl thiazole BRAF^V600E inhibitors, the 2‑phenyl‑substituted scaffold (analogous to the target compound's 2‑phenyl‑thiazole moiety) contributed to a measured IC₅₀ of 0.85 µM against purified BRAF^V600E kinase, whereas the 2‑(4‑chlorophenyl) analog showed a 3.2‑fold reduced potency (IC₅₀ = 2.7 µM) [1]. Although the target compound was not directly assayed, the identical 2‑phenylthiazole pharmacophore establishes kinase‑hinge binding potential that is structurally distinguishable from the 2‑(4‑chlorophenyl)‑substituted analog 2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole.

Kinase inhibition BRAF V600E Structure-based drug design

3,5‑Dimethylpiperidine Sulfonamide in Phenyl‑Thiazole Backbone Provides Antibacterial Physicochemical Profile Differentiated from Morpholine and Piperazine Analogs

In a systematic SAR study of phenyl‑thiazole antibacterials (Elsebaei et al., 2019), the piperidine‑containing compounds 10 and 12 demonstrated potent activity against 16 multidrug‑resistant clinical isolates, with MIC values ≤2–4 µg/mL against MRSA [1]. Both compounds were superior to vancomycin in eliminating intracellular MRSA within infected macrophages and disrupting mature biofilm [1]. Notably, replacement of the piperidine ring with a morpholine group (cf. 4-{[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine, PhytoBank ID PHY0181639 [2]) resulted in loss of high‑level antibacterial activity, indicating a specific structural requirement for the piperidine‑sulfonyl motif [1].

Antibacterial MRSA Physicochemical optimization

3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone – Evidence-Backed Research and Industrial Application Scenarios


Prospective Anti‑MRSA Lead Optimization Based on Validated Phenyl‑Thiazole‑Piperidine Sulfonamide Pharmacophore

Based on the class‑level evidence that piperidine‑sulfonyl‑phenylthiazoles (compounds 10 and 12) achieve MIC ≤2–4 µg/mL against multidrug‑resistant MRSA clinical isolates, and outperform vancomycin in intracellular killing and biofilm disruption [1], the target compound is a rational next‑step intermediate for medicinal chemistry teams optimizing this scaffold. Its 3,5‑dimethylpiperidine moiety may offer further improvements in logP tuning (predicted logP = 4.306 [2]) within the favorable 3.5–4.5 range associated with anti‑MRSA activity and acceptable cytotoxicity profiles [1].

Kinase Profiling in BRAF^V600E or Related Kinase Inhibitor Discovery Programs

The 2‑phenyl‑thiazole substructure of the target compound matches the pharmacophore of reported BRAF^V600E inhibitors (2‑phenyl‑thiazole‑sulfonyl analog IC₅₀ = 0.85 µM), which was 3.2‑fold more potent than the 2‑(4‑chlorophenyl) comparator [3]. For screening laboratories building focused kinase‑inhibitor libraries, this compound provides a pre‑validated, purchasable hinge‑binding element that can anchor structure–activity relationship exploration around the sulfonamide‑piperidine periphery.

Chemical Biology Probe and Tool Compound for Phenyl‑Thiazole Sulfonamide Target Deconvolution

The compound's modular architecture—a meta‑substituted phenyl‑sulfonyl‑piperidine linked to a 2‑phenyl‑thiazole—makes it suitable as a chemical probe for affinity‑based proteomics or photoaffinity labeling studies aimed at identifying the molecular target(s) of phenyl‑thiazole sulfonamides. The 3,5‑dimethyl substitution on the piperidine ring provides a discrete mass shift (+28 Da vs. unsubstituted piperidine analog) that can facilitate mass‑spectrometry‑based target identification.

Comparative Pharmacokinetic and Solubility Assessment of Phenyl‑Thiazole Sulfonamide Derivatives

In the phenyl‑thiazole antibiotic series, the piperidine‑bearing analogs (compounds 10 and 12) demonstrated 160‑fold improved aqueous solubility relative to the previous lead compound 1b, along with oral bioavailability (half‑life ≈ 4 h, Cₘₐₓ > MIC) [1]. The target compound, as a 3,5‑dimethylpiperidine variant, is expected to exhibit differentiated solubility and metabolic stability parameters relative to unsubstituted piperidine or morpholine analogs, making it a valuable comparator for DMPK screening panels.

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